6Alpha-Naltrexol-d4
Description
6Alpha-Naltrexol-d4 is a deuterated analog of 6Alpha-Naltrexol, a primary metabolite of the opioid antagonist naltrexone. Naltrexone and its metabolites function as competitive antagonists at μ-opioid receptors (MORs), reversing or blocking the effects of opioids . The deuterated form (d4) incorporates four deuterium atoms, typically replacing hydrogens at metabolically vulnerable positions, to enhance metabolic stability and prolong half-life .
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-6,6,7,7a-tetradeuterio-2,4,5,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15+,18-,19-,20+/m0/s1/i5D2,14D,18D |
InChI Key |
JLVNEHKORQFVQJ-DFNWPKSTSA-N |
Isomeric SMILES |
[2H][C@]12[C@@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6Alpha-Naltrexol-d4 involves several steps, starting from the precursor naltrexoneThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
6Alpha-Naltrexol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6Alpha-Naltrexol-d4 can yield naltrexone-d4, while reduction can produce various deuterated derivatives .
Scientific Research Applications
6Alpha-Naltrexol-d4 is widely used in scientific research due to its stable isotope labeling. In chemistry, it is used as a reference standard in analytical techniques such as NMR spectroscopy and mass spectrometry. In biology and medicine, it is employed in studies related to opioid receptor antagonism and the metabolism of naltrexone. The compound’s deuterium labeling allows for precise tracking and quantification in metabolic studies . Additionally, it has applications in the development of new therapeutic agents targeting opioid receptors .
Mechanism of Action
The mechanism of action of 6Alpha-Naltrexol-d4 involves its interaction with opioid receptors in the central nervous system. As a neutral opioid antagonist, it binds to mu, kappa, and delta receptors without activating them, thereby blocking the effects of endogenous opioids. This action helps in studying the pharmacodynamics and pharmacokinetics of opioid receptor antagonists. The deuterium labeling does not significantly alter the compound’s mechanism of action but enhances its analytical properties .
Comparison with Similar Compounds
Potency in Opioid Antagonism
In morphine-dependent rhesus monkeys, naltrexone was 8-fold more potent than 6Alpha-Naltrexol and 71-fold more potent than 6Beta-Naltrexol in reversing opioid effects. All compounds showed similar efficacy as neutral antagonists without marked inverse agonism, even under conditions of increased MOR constitutive activity .
Comparison with Naloxone Derivatives
6Alpha-Naloxol, a metabolite of naloxone, shares structural similarities with 6Alpha-Naltrexol but differs in parent compound origin. Both exhibit comparable binding affinity to μ- and δ-opioid receptors as their parent drugs, though naloxone derivatives generally have shorter durations of action than naltrexone metabolites .
Metabolic and Pharmacokinetic Profiles
- 6Alpha-Naltrexol : A major metabolite of naltrexone with reduced first-pass metabolism compared to the parent drug.
- Deuterated Analogs : Deuteration in 6Alpha-Naltrexol-d4 is hypothesized to slow hepatic metabolism, extending half-life. This mirrors trends observed in deuterated drugs like 6Beta-Naltrexol-d4 glucuronide, which is designed for sustained activity .
Key Research Findings
In Vivo Antagonist Efficacy (Morphine-Dependent Models)
- Naltrexone vs. Metabolites : In morphine-dependent monkeys, naltrexone (ED50: 0.0178 mg/kg) fully substituted for itself in drug discrimination assays, while 6Alpha- and 6Beta-Naltrexol required 8-fold and 71-fold higher doses, respectively .
- MOR Constitutive Activity: No significant differences in Schild analysis (pA2 values) between morphine-dependent and nondependent states, suggesting neutral antagonism predominates over inverse agonism across all compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
